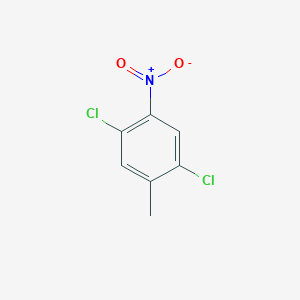

1,4-Dichloro-2-methyl-5-nitrobenzene

描述

Historical Context of Chloronitrobenzene Derivatives in Organic Chemistry Research

The story of chloronitrobenzene derivatives is deeply intertwined with the industrial revolution and the subsequent boom in synthetic chemistry. In the mid-19th century, the discovery of the first synthetic dye, mauveine, by William Henry Perkin, sparked a new era of chemical manufacturing based on coal tar derivatives. specialchem.comchemistryviews.orginventingeurope.eu This led to the rise of major chemical industries in Europe, particularly in Germany and Great Britain, which focused on producing a wide array of synthetic dyes. chemistryviews.orginventingeurope.eu

Chloronitrobenzenes became crucial building blocks in this new industry. nih.gov The nitration of chlorinated aromatic compounds, and vice-versa, provided a versatile toolkit for chemists to create a variety of intermediates. nih.govepa.gov These intermediates were foundational for producing azo and other classes of dyes. nih.gov Beyond dyes, as chemical knowledge expanded in the 20th century, the utility of chloronitrobenzene derivatives extended into the synthesis of pharmaceuticals, agrochemicals like pesticides and herbicides, and rubber processing chemicals. google.comoecd.org Their production became a significant marker of industrial chemical capacity, with large-scale manufacturing established in the United States, Germany, Japan, and later in China and India. google.comespublisher.com The development of processes to separate isomers, often through fractional crystallization and distillation, was a key technological advancement that enabled the specific use of each derivative. google.comchemicalbook.com

Significance of 1,4-Dichloro-2-methyl-5-nitrobenzene in Contemporary Chemical Research

This compound, also known by its synonym 2,5-dichloro-4-nitrotoluene, continues to be relevant in modern chemical research primarily as a specialized intermediate. cymitquimica.comchemicalbook.com Its significance lies in its trifunctional nature, offering multiple reaction sites for synthetic chemists to build more elaborate molecular architectures.

The presence of two chlorine atoms and a nitro group on the toluene (B28343) backbone allows for a range of chemical transformations. The nitro group can be readily reduced to an amine, a fundamental transformation in the synthesis of many bioactive molecules and dyes. The chlorine atoms can be substituted by various nucleophiles, a reaction that is activated by the electron-withdrawing nature of the nitro group. This reactivity makes the compound a useful starting material for creating substituted anilines and other complex aromatic compounds that are precursors to pharmaceuticals and agrochemicals. google.com

While detailed public research on its direct final applications is limited, its availability from chemical suppliers and its inclusion in chemical databases underscore its role as a building block in organic synthesis. nih.govchemscene.com It is often used in the generation of new compounds for screening in drug discovery and materials science.

Overview of Key Research Domains Pertaining to the Compound

Research pertaining to this compound and its close isomers is concentrated in several key domains:

Synthetic Chemistry: The primary area of research is its use as an intermediate in the synthesis of other organic compounds. This includes the development of efficient synthesis routes for the compound itself and its subsequent use in creating more complex molecules for the pharmaceutical and agrochemical industries. google.comgoogleapis.com

Chemical and Process Engineering: Research in this area focuses on optimizing the production of dichlorotoluene isomers, which are precursors to compounds like this compound. This includes studies on catalysis, reaction kinetics, and separation processes to improve yield and selectivity. espublisher.comgoogleapis.com

Toxicology and Environmental Science: Chlorinated nitroaromatic compounds are a subject of toxicological and environmental research due to their widespread industrial use. Studies on related isomers investigate their potential health effects, carcinogenicity, and environmental fate, including biodegradation pathways. oecd.orgindustrialchemicals.gov.aucdc.gov For instance, the International Agency for Research on Cancer (IARC) has classified the related compound 1,4-dichloro-2-nitrobenzene (B41259) as "Possibly carcinogenic to humans" (Group 2B) based on animal studies. industrialchemicals.gov.auwho.int

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling in a laboratory setting and for predicting its behavior in chemical reactions and environmental systems.

| Property | Value |

| IUPAC Name | This compound |

| Synonym | 2,5-Dichloro-4-nitrotoluene |

| CAS Number | 7149-76-0 nih.gov |

| Molecular Formula | C₇H₅Cl₂NO₂ nih.gov |

| Molecular Weight | 206.03 g/mol chemicalbook.com |

| Appearance | Light yellow solid chemicalbook.com |

| Complexity | 183 (Computed by PubChem) nih.gov |

| Topological Polar Surface Area | 45.8 Ų (Computed by PubChem) nih.gov |

| Hydrogen Bond Acceptor Count | 2 (Computed by PubChem) nih.gov |

| XLogP3 | 3.4 (Computed by PubChem) nih.gov |

Synthesis and Manufacturing Processes

The primary laboratory-scale synthesis of this compound involves the nitration of 2,5-dichlorotoluene (B98588). cymitquimica.comchemicalbook.com

A common procedure is as follows:

Dissolution: 2,5-dichlorotoluene is dissolved in a solvent such as 1,2-dichloroethane (B1671644) in a reaction vessel. chemicalbook.com

Nitration: A nitrating agent, typically 98% nitric acid, is slowly added to the solution. The reaction temperature is carefully controlled and maintained between 30-35°C. chemicalbook.com

Reaction Completion: After the addition of nitric acid, the mixture is allowed to react for a period, often around 2 hours, with monitoring by techniques like Thin Layer Chromatography (TLC) to ensure the starting material is consumed. chemicalbook.com

Work-up and Isolation: Upon completion, the reaction mixture is neutralized, for example, by washing with a saturated aqueous solution of sodium bicarbonate. The solvent is then removed by distillation. The resulting crude product is cooled to induce crystallization. chemicalbook.com

Purification: The solid product is then dried to yield this compound as a light yellow solid. This method has been reported to achieve a yield of around 90%. chemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

1,4-dichloro-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQYJEJKUTUIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290998 | |

| Record name | 1,4-dichloro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-76-0 | |

| Record name | 1,4-Dichloro-2-methyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 72330 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC72330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dichloro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dichloro 2 Methyl 5 Nitrobenzene

Established Synthesis Pathways and Their Advancements

The traditional and most direct method for synthesizing 1,4-dichloro-2-methyl-5-nitrobenzene involves the nitration of a pre-existing dichlorinated toluene (B28343) isomer. Advances in this area focus on improving reaction efficiency and selectivity.

Nitration Reactions of Substituted Benzenes

The cornerstone of this compound synthesis is the electrophilic aromatic substitution reaction, specifically the nitration of 2,5-dichlorotoluene (B98588). In this process, a nitrating agent, typically a mixture of nitric acid and a dehydrating agent, introduces a nitro group (—NO₂) onto the benzene (B151609) ring.

A common laboratory and industrial-scale synthesis involves dissolving 2,5-dichlorotoluene in a solvent such as 1,2-dichloroethane (B1671644). bibliotekanauki.pl Subsequently, concentrated nitric acid is added slowly while maintaining a controlled temperature, typically between 30-35°C, to manage the exothermic nature of the reaction. bibliotekanauki.pl Following the addition, the mixture is often refluxed for a period to ensure the reaction goes to completion. This established method can achieve high yields, with reports of up to 90% after purification steps involving washing with a neutralizing agent like sodium bicarbonate solution, followed by crystallization. bibliotekanauki.pl

Advancements in nitration chemistry aim to enhance selectivity and reduce the formation of unwanted isomers. Research into the nitration of related compounds, such as toluene, has explored the use of different nitrating systems. For instance, nitrogen(V) oxide (N₂O₅) in dichloromethane (B109758) has been shown to be a highly active and selective nitrating agent, particularly at low temperatures (below -40 °C), which significantly suppresses the formation of meta-isomers. bibliotekanauki.plresearchgate.neticm.edu.pl While not directly reported for 2,5-dichlorotoluene, these findings suggest potential avenues for improving the purity and yield of this compound.

Chlorination and Methylation Strategies

Direct methylation of a dichloronitrobenzene precursor is not a common strategy for this specific compound. Instead, the methyl group is typically already present in the starting material, as in 2,5-dichlorotoluene. Therefore, the key strategy in this context is the efficient synthesis of the 2,5-dichlorotoluene precursor.

Catalytic Approaches in this compound Synthesis

The use of catalysts in the synthesis of this compound and related nitroaromatic compounds is a significant area of research. Catalysts can offer improved reaction rates, higher selectivity, and milder reaction conditions, leading to more efficient and environmentally benign processes.

Phase Transfer Catalysis in Nitration Processes

Phase-transfer catalysis (PTC) has emerged as a powerful technique for carrying out reactions between reagents located in different immiscible phases (e.g., an aqueous phase and an organic phase). In the context of nitration, PTC can facilitate the transfer of the nitrating species from an aqueous or solid phase to the organic phase containing the aromatic substrate.

Recent advancements have demonstrated the use of phase-transfer catalysis for the electrochemical nitration of arenes. nih.gov In this system, ammonium (B1175870) salts can act as both the electrolyte and the phase-transfer catalyst, facilitating the transport of anions and their subsequent oxidative transformation. nih.gov For nitration, a biphasic system using potassium nitrite (B80452) (KNO₂) as the nitro source has been developed. nih.gov This electrochemical approach, aided by PTC, avoids the use of concentrated strong acids, offering a potentially safer and greener alternative. While specific application to 2,5-dichlorotoluene is a subject for further research, the principle represents a significant advancement in nitration technology. For instance, the use of triethylbenzylammonium chloride as a phase-transfer catalyst has been shown to dramatically increase reaction rates and yields in other substitution reactions. researchgate.net

Novel Catalytic Systems for Improved Yield and Selectivity

A variety of novel solid acid catalysts have been investigated to improve the yield and regioselectivity of nitration reactions, moving away from traditional mixed-acid systems which can generate significant acidic waste.

Zeolites: Acidic zeolites, such as H-ZSM-5 and H-Beta, have been extensively studied for the nitration of toluene and its derivatives. serdp-estcp.mil These catalysts have demonstrated the ability to produce mononitrotoluene with high selectivity for the para-isomer while suppressing the formation of the meta-isomer. serdp-estcp.mil The shape-selective nature of the zeolite pores is believed to control the access of the aromatic substrate, favoring the formation of specific isomers. The nitration of toluene with nitric acid over an H-ZSM-5 catalyst has been shown to yield an isomer distribution with no detectable meta-nitrotoluene. serdp-estcp.mil

Mixed Metal Oxides: Solid catalysts comprising mixed metal oxides have also shown great promise. For example, a silica-supported molybdenum(VI) oxide (MoO₃/SiO₂) catalyst has been used for electrophilic aromatic nitration with N₂O₅, proving to be an efficient and eco-friendly option. bibliotekanauki.plicm.edu.pl Other systems, such as Fe/Mo/SiO₂, have demonstrated high conversion and selectivity in the nitration of fluorotoluenes, suggesting their potential applicability to dichlorotoluene. rsc.org

Phosphoromolybdic Acid: Phosphoromolybdic acid supported on silica (B1680970) has also been utilized as a catalyst for nitration, showcasing good yields. lukasiewicz.gov.pl These solid acid catalysts can often be recovered and reused, adding to the economic and environmental benefits of their use.

The table below summarizes the performance of various catalytic systems in the nitration of toluene, a model substrate for understanding the potential of these catalysts for the synthesis of substituted nitroaromatics like this compound.

| Catalyst | Nitrating Agent | Key Findings | Reference |

| H-ZSM-5 | HNO₃ | No meta-isomer formation, high para-selectivity. | serdp-estcp.mil |

| H-Beta Zeolite | HNO₃ | Strong para-directing effect. | lukasiewicz.gov.pl |

| MoO₃/SiO₂ | N₂O₅ | Efficient and eco-friendly. | bibliotekanauki.plicm.edu.pl |

| Phosphoromolybdic Acid/SiO₂ | HNO₃ | Good yield, though catalyst reusability can be an issue. | lukasiewicz.gov.pl |

| 13X Molecular Sieves | N₂O₅ in CH₂Cl₂ | Increased para-isomer formation and higher degree of nitration. | bibliotekanauki.plresearchgate.net |

Reaction Conditions Optimization for Scalable Synthesis

The optimization of reaction conditions is crucial for transitioning a synthetic protocol from the laboratory to an industrial, scalable process. Key parameters include temperature, reaction time, and the ratio of reactants and catalysts.

In a study aimed at improving the nitration of a related compound, sodium 2-chlorotoluene-4-sulfonate, a systematic optimization of reaction conditions led to a significant increase in yield from 65.7% to 91%. researchgate.net The optimized conditions involved a specific mass ratio of fuming sulfuric acid to the substrate (4:1), a molar ratio of fuming nitric acid to the substrate of 1.05, a reaction temperature of -5°C, and a reaction time of 3 hours. researchgate.net

This example underscores the importance of a multi-parameter optimization approach. For the synthesis of this compound, similar optimization would be critical. For instance, in the nitration of 2,5-dichlorotoluene, maintaining the temperature between 30-35°C is vital to control the exothermic reaction and prevent the formation of by-products. bibliotekanauki.pl The reaction time is also a key variable, with a 2-hour reflux being sufficient in some reported procedures. bibliotekanauki.pl

The development of automated, high-throughput screening platforms allows for the rapid optimization of multiple reaction parameters, including catalyst loading, solvent, and base. beilstein-journals.org Such technologies could be applied to the synthesis of this compound to quickly identify the optimal conditions for maximizing yield and purity on a large scale.

The following table provides an example of optimized reaction conditions for the nitration of a substituted toluene, illustrating the level of detail required for scalable synthesis.

| Parameter | Optimized Condition |

| Reactant Ratio (Nitrating Agent:Substrate) | 1.05 (molar ratio) |

| Acid Ratio (Fuming H₂SO₄:Substrate) | 4 (mass ratio) |

| Temperature | -5 °C |

| Reaction Time | 3 hours |

| Resulting Yield | 91% |

| Data from the optimization of the nitration of sodium 2-chlorotoluene-4-sulfonate. researchgate.net |

By carefully controlling and optimizing these reaction parameters, the synthesis of this compound can be made more efficient, cost-effective, and suitable for industrial production.

Solvent Effects in Synthesis of this compound

The choice of solvent is a critical parameter in the synthesis of this compound as it can significantly influence the reaction rate, yield, and the isomeric purity of the product. While various solvents can be used for nitration reactions, chlorinated hydrocarbons are often favored.

| Solvent | Dielectric Constant (approx.) | Observed Yield (%) | Remarks |

| 1,2-Dichloroethane | 10.4 | 90 | Documented solvent with high yield. chemicalbook.com |

| Dichloromethane | 9.1 | Potentially high | Used in similar nitrations. researchgate.net |

| Acetic Acid | 6.2 | Variable | Can act as a co-solvent and catalyst. |

| Sulfuric Acid | 100 | High (as reactant/solvent) | Often used in mixed acid nitrations. |

This table is for illustrative purposes and highlights the types of solvents that could be considered and their potential impact.

Temperature and Pressure Influence on Reaction Efficiency

Temperature is a key factor that must be carefully controlled during the nitration of 2,5-dichlorotoluene to ensure both a high yield and the desired isomeric purity of this compound.

The influence of pressure on the nitration of aromatic compounds is less commonly exploited in standard laboratory and industrial syntheses. However, research has shown that pressure can affect the rate and selectivity of nitration reactions of monosubstituted benzenes. For instance, an increase in pressure can lead to changes in the relative reactivity and the isomer distribution. While specific data on the effect of pressure on the synthesis of this compound is not available, it represents a potential area for process optimization, particularly in specialized applications.

The following table summarizes the documented and potential effects of temperature on the synthesis:

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 30 - 35 | 2 | 90 | High |

| < 30 | > 2 | Potentially lower | High |

| > 35 | < 2 | Potentially lower | Lower (due to byproducts) |

This table is based on the documented synthesis and general principles of chemical kinetics and selectivity.

Purification Techniques for Synthetic Products

The crude this compound obtained from the synthesis typically contains unreacted starting materials, byproducts, and residual acids. Therefore, effective purification techniques are essential to obtain a product of high purity.

A common initial purification step involves washing the crude product. For instance, after the nitration reaction, the organic layer is often washed with a basic solution, such as saturated sodium bicarbonate, to neutralize and remove any remaining acidic components. chemicalbook.com This is followed by washing with water to remove any residual salts.

Recrystallization is a widely used and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities remain either soluble or insoluble at both temperatures. Although specific recrystallization solvents for this compound are not extensively documented in publicly available literature, common solvents for similar nonpolar compounds include ethanol, methanol, isopropanol, or mixtures of these with water.

Chromatographic techniques are powerful tools for achieving high levels of purity.

High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative separations. A reverse-phase HPLC method has been described for the analysis of the related compound 1,4-dichloro-2-nitrobenzene (B41259), using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier on a Newcrom R1 column. sielc.com This type of method could likely be adapted for the purification of this compound.

Gas Chromatography (GC) is another valuable technique, particularly for the analysis and purification of volatile compounds. EPA Method 8091 outlines gas chromatographic conditions for the detection of nitroaromatics, and it has been noted that 2,5-dichloronitrobenzene (an isomer of the starting material) can be analyzed using this method. epa.gov Preparative GC systems can be employed to isolate pure fractions of individual isomers from a mixture. researchgate.net

A patent for the purification of the related isomer, 1,2-dichloro-4-nitrobenzene, describes a method involving the use of fuming sulfuric acid (sulfuric acid containing sulfur trioxide) to sulfonate and thus remove undesired isomers as water-soluble sulfonic acids. google.com This chemical purification approach could potentially be adapted for the purification of this compound.

The following table provides a summary of potential purification techniques and their principles:

| Purification Technique | Principle | Typical Reagents/Conditions | Expected Purity |

| Washing | Neutralization of acidic impurities | Saturated Sodium Bicarbonate solution, Water | Moderate |

| Recrystallization | Differential solubility | Ethanol, Methanol, or other organic solvents | High |

| HPLC | Differential partitioning between stationary and mobile phases | Reverse-phase column (e.g., C18), Acetonitrile/Water mobile phase | Very High |

| Gas Chromatography | Differential partitioning between stationary and gas phases | Capillary column (e.g., DB-5), temperature programming | Very High |

| Chemical Purification | Conversion of impurities to more easily separable forms | Fuming Sulfuric Acid | High |

Reaction Mechanisms and Reactivity of 1,4 Dichloro 2 Methyl 5 Nitrobenzene

Electrophilic Aromatic Substitution Reactions of the Compound

Electrophilic Aromatic Substitution (EAS) on the 1,4-dichloro-2-methyl-5-nitrobenzene ring is significantly hindered. The benzene (B151609) nucleus is substituted with two deactivating chloro groups and a strongly deactivating nitro group, which collectively reduce the ring's electron density and thus its nucleophilicity. stackexchange.comquora.com These are countered by a single activating methyl group. libretexts.org

The directing effects of the existing substituents on the two remaining free positions (C3 and C6) are complex and conflicting:

Methyl group (-CH₃ at C2): An activating, ortho, para-director, it favors substitution at C3 (ortho). stackexchange.com

Nitro group (-NO₂ at C5): A deactivating, meta-director, it favors substitution at C6 (meta). stackexchange.com

Chloro group (-Cl at C1): A deactivating, ortho, para-director, it favors substitution at C6 (ortho). quora.com

Chloro group (-Cl at C4): A deactivating, ortho, para-director, it favors substitution at C3 (ortho).

The synthesis of this compound via the nitration of 2,5-dichlorotoluene (B98588) demonstrates that the nitro group is directed to the position that is ortho to the activating methyl group. chemicalbook.com However, for the fully substituted this compound, the cumulative deactivating effect of the nitro and two chloro groups overwhelmingly surpasses the activating effect of the methyl group. Consequently, further electrophilic substitution is highly unfavorable and would necessitate exceptionally harsh reaction conditions.

Nucleophilic Aromatic Substitution Reactions on the Dichloronitrobenzene Core

In stark contrast to its inertness towards electrophiles, the benzene ring of this compound is activated for Nucleophilic Aromatic Substitution (NAS). This reactivity is almost entirely due to the presence of the strongly electron-withdrawing nitro group.

The compound possesses two potential leaving groups for NAS: the chlorine atoms at positions C1 and C4. Their reactivity towards nucleophiles is not equal and is determined by their position relative to the activating nitro group.

The chlorine atom at C4 is positioned ortho to the nitro group at C5.

The chlorine atom at C1 is positioned meta to the nitro group at C5.

The nitro group strongly activates halogens in the ortho and para positions for nucleophilic attack. This is because it can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. This stabilization is not possible when the leaving group is in the meta position. Therefore, the chlorine atom at C4 is significantly more labile and susceptible to displacement by nucleophiles, while the chlorine at C1 is comparatively inert under typical NAS conditions. This selective reactivity is a cornerstone of the chemistry of nitro-haloaromatics. wikipedia.orgresearchgate.net

| Chlorine Position | Position Relative to Nitro Group | Activation Status | Predicted Reactivity |

|---|---|---|---|

| C4 | Ortho | Strongly Activated | High |

| C1 | Meta | Not Activated | Very Low |

The nitro group's powerful electron-withdrawing nature, through both inductive (-I) and resonance (-R) effects, is the critical factor for activating the ring towards nucleophilic attack. It delocalizes the negative charge of the Meisenheimer complex formed during the addition-elimination mechanism of NAS. This stabilization lowers the activation energy for the substitution of the ortho-positioned chlorine, making the reaction feasible. The methyl group at C2 has a minor, opposing electron-donating effect, but its influence is negligible compared to the powerful activation provided by the nitro group.

Reduction Chemistry of the Nitro Functionality

The nitro group of this compound can be readily reduced to an amine (aniline) functionality. This is a common and high-yielding transformation for aromatic nitro compounds. Standard reduction methods, such as catalytic hydrogenation using catalysts like palladium, platinum, or nickel, or chemical reduction with agents like iron or tin in acidic media, are effective. wikipedia.org The expected product of this reaction is 4,5-dichloro-2-methylaniline . This transformation is fundamental in the synthesis of various derivatives, as the resulting amino group can undergo a wide range of further reactions, such as diazotization.

Photochemical Reactivity of this compound

Specific research on the photochemical reactivity of this compound is not extensively documented in the public literature. However, based on the behavior of related compounds, certain reactions can be anticipated. Chloronitrobenzenes have been observed to be relatively stable to UV irradiation in non-protic solvents like benzene but can undergo slow reduction of the nitro group in protic solvents such as ethanol. rsc.org Other potential photochemical pathways for chloroaromatic compounds include reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, or phenylation when irradiated in benzene. The specific pathway and efficiency would depend heavily on the reaction conditions, including the solvent and the presence of photosensitizers or hydrogen donors.

Comparative Analysis of Reactivity with Isomeric Dichloronitrobenzenes

Comparing the reactivity of this compound (a dichloronitrotoluene) with its simpler C6 analogues, the dichloronitrobenzenes, highlights the principles of substituent effects. There are six structural isomers of dichloronitrobenzene, including 1,4-dichloro-2-nitrobenzene (B41259) and 2,4-dichloro-1-nitrobenzene. wikipedia.orgchegg.com

In terms of Nucleophilic Aromatic Substitution , the primary factor determining reactivity across these isomers is the location of the chlorine atoms relative to the activating nitro group.

| Compound | Activated Chlorine(s) | Relative Position to -NO₂ | Notes on Reactivity |

|---|---|---|---|

| This compound | C4-Cl | ortho | C4-Cl is selectively displaced. wikipedia.org |

| 1,4-Dichloro-2-nitrobenzene | C2-Cl | ortho | The chlorine adjacent to the nitro group is displaced by nucleophiles. wikipedia.org |

| 2,4-Dichloro-1-nitrobenzene | C2-Cl, C4-Cl | ortho, para | Both chlorines are activated and can be sequentially displaced. nih.gov |

| 1,2-Dichloro-4-nitrobenzene | C1-Cl | ortho | C1-Cl is activated; C2-Cl is meta and unreactive. |

For Electrophilic Aromatic Substitution , all dichloronitrobenzenes are strongly deactivated. The addition of a methyl group in this compound introduces a weakly activating substituent. However, the ring is still more deactivated than a dichlorobenzene due to the powerful nitro group, and further substitution remains highly unfavorable across this class of compounds.

Derivatization and Functionalization of 1,4 Dichloro 2 Methyl 5 Nitrobenzene

Synthesis of Aminated Derivatives from the Nitro Group

The conversion of the nitro group in 1,4-dichloro-2-methyl-5-nitrobenzene to an amino group is a fundamental transformation, yielding 2,5-dichloro-4-methylaniline. This reaction is a critical step as the resulting aniline (B41778) derivative possesses an ortho/para-directing amino group, which alters the subsequent reactivity of the aromatic ring. spcmc.ac.in The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation and chemical reduction using metals in acidic media. commonorganicchemistry.comscispace.com

The choice of reducing agent is crucial to ensure chemoselectivity, specifically to reduce the nitro group without affecting the chloro substituents (hydrogenolysis).

Common Methods for Nitro Group Reduction:

| Reagent/System | Typical Conditions | Selectivity Notes | Reference(s) |

| H₂/Pd/C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient, but can sometimes lead to dehalogenation of aryl halides. | commonorganicchemistry.comscispace.com |

| H₂/Raney Nickel | Hydrogen gas, Raney Nickel catalyst | Often preferred over Pd/C when trying to avoid dehalogenation of aryl chlorides, bromides, and iodides. | commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Iron powder in the presence of an acid (e.g., HCl, Acetic Acid) | A classic and mild method (Bechamp reduction) that is effective for reducing nitro groups in the presence of other reducible functionalities. | commonorganicchemistry.comsciencemadness.org |

| SnCl₂/HCl | Tin(II) chloride in concentrated hydrochloric acid | Provides a mild reduction and is useful for selectively reducing one nitro group in the presence of others or other functional groups. commonorganicchemistry.comnih.gov | |

| Zn/Acid | Zinc dust in the presence of an acid (e.g., Acetic Acid) | A mild method for converting nitro groups to amines while preserving other reducible groups. | commonorganicchemistry.com |

The resulting compound, 2,5-dichloro-4-methylaniline, serves as a key building block for further synthesis, particularly in the production of agrochemicals and dyes.

Preparation of Phenolic and Ether Derivatives via Substitution

The chlorine atoms on the this compound ring are activated towards nucleophilic aromatic substitution (S_N_Ar) by the strong electron-withdrawing nitro group located ortho and para to them. libretexts.orgnih.gov This activation facilitates the displacement of a chlorine atom by various nucleophiles, such as hydroxide (B78521) or alkoxide ions, to produce phenolic and ether derivatives, respectively.

In these reactions, a nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, which stabilizes it and lowers the activation energy for the reaction. libretexts.orgyoutube.com

Phenol Synthesis : Reaction with a strong base, such as sodium hydroxide (NaOH) in water at elevated temperatures, leads to the substitution of a chlorine atom to form the corresponding sodium phenoxide salt. sciencemadness.orgwikipedia.org Subsequent acidification yields the phenolic derivative, 4-chloro-2-methyl-5-nitrophenol.

Ether Synthesis : Similarly, reaction with an alkoxide, such as sodium methoxide (B1231860) (NaOCH₃), results in the formation of an anisole-type ether derivative, 1-chloro-4-methoxy-2-methyl-5-nitrobenzene. wikipedia.org

These substitution reactions are foundational for creating a diverse range of intermediates used in various industrial applications.

Regioselective Functionalization Studies

The structure of this compound presents a question of regioselectivity in nucleophilic aromatic substitution reactions, as there are two chlorine atoms that could potentially be displaced. The outcome is governed by both electronic and steric factors.

Electronic Effects : The nitro group at position C-5 strongly activates both chlorine atoms towards nucleophilic attack. It is para to the chlorine at C-1 and ortho to the chlorine at C-4. In S_N_Ar reactions, both ortho and para positions are electronically activated because they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgyoutube.com

Steric Effects : The methyl group at position C-2 creates significant steric hindrance around the C-1 chlorine atom. This bulkiness impedes the approach of a nucleophile to the C-1 position.

Consequently, nucleophilic attack occurs preferentially at the C-4 position, which is electronically activated by the nitro group but is not sterically hindered. This regioselectivity leads to the predominant formation of products where the C-4 chlorine is substituted, such as 4-substituted-1-chloro-2-methyl-5-nitrobenzene derivatives.

Application as a Precursor in Complex Molecule Synthesis

The derivatization of this compound provides a platform of intermediates that are integral to the synthesis of a wide array of commercial products, including agrochemicals, pharmaceuticals, and dyes.

Halogenated and nitrated aromatic compounds are fundamental starting materials in the production of many pesticides, including herbicides, insecticides, and fungicides. nih.gov The derivatives of this compound, such as its aminated and phenolic forms, are valuable intermediates in this sector. For instance, nitrophenols and their derivatives are used in the synthesis of various agrochemicals. nih.govgoogle.com The process often involves the chlorination of alkyl-nitrobenzenes followed by hydrolysis to create nitrophenols, which are known precursors for agricultural chemicals. google.comgoogleapis.com The specific substitution pattern of the title compound allows for the creation of precisely functionalized molecules required for potent and selective pesticidal activity.

Chloronitroaromatic compounds are established building blocks in the pharmaceutical industry. nih.govmdpi.com They are used in the synthesis of various therapeutic agents. For example, halogenated nitrobenzenes are precursors for phenothiazine (B1677639) derivatives, which have applications as antipsychotic drugs, and for analgesics like anpirtoline. nih.gov The reduction of the nitro group to an amine is a common strategy, yielding anilines that can be further modified. nih.gov For example, 4,5-dichloro-2-nitroaniline, an aminated derivative of a related trichloronitrobenzene, is an important intermediate in the manufacture of pharmaceuticals. google.comgoogle.com The functional handles provided by the amine and chloro groups on derivatives of this compound allow for their incorporation into larger, more complex drug molecules.

The synthesis of organic dyes and pigments frequently begins with simple aromatic hydrocarbons that undergo nitration, halogenation, and sulfonation. epa.gov Chlorinated nitroaromatics are key intermediates in the production of disperse dyes, which are used for coloring synthetic fibers like polyester. wikipedia.orgindustrialchemicals.gov.au A prominent example is the dye Disperse Yellow 42, which is derived from 1,4-dichloro-2-nitrobenzene (B41259). wikipedia.org The amino derivative obtained from the reduction of this compound, which is 2,5-dichloro-4-methylaniline, can undergo diazotization and then be coupled with other aromatic compounds to form a wide variety of azo dyes and pigments. This versatility makes the title compound a valuable precursor in the colorant industry.

Computational Chemistry and Theoretical Studies of 1,4 Dichloro 2 Methyl 5 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. For 1,4-dichloro-2-methyl-5-nitrobenzene, these methods can elucidate its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to predict bond lengths, bond angles, and dihedral angles.

While specific DFT-optimized geometry data for this compound is not readily found in peer-reviewed literature, studies on similar molecules like 1,4-dichloro-2-nitrobenzene (B41259) have utilized DFT to achieve good correlation with experimental data. researchgate.net For this compound, one would expect the geometry to be largely planar with respect to the benzene (B151609) ring. However, steric hindrance between the methyl group and the adjacent chlorine atom, as well as between the nitro group and its neighboring chlorine, could lead to slight out-of-plane distortions of these substituent groups. The precise bond lengths and angles would be influenced by the electronic effects of the chloro, methyl, and nitro substituents.

Table 1: Predicted Key Geometric Parameters for this compound (Hypothetical DFT Data)

| Parameter | Predicted Value Range | Influencing Factors |

| C-Cl Bond Lengths | 1.73 - 1.75 Å | Electronegativity of chlorine, ring electronics |

| C-N Bond Length | 1.47 - 1.49 Å | Resonance with the benzene ring |

| C-C (aromatic) | 1.38 - 1.41 Å | Aromaticity and substituent effects |

| C-H (methyl) | 1.08 - 1.10 Å | Standard sp³ C-H bond length |

| Dihedral Angle (NO₂) | 10° - 30° | Steric hindrance from adjacent chlorine |

Note: This table is illustrative and based on typical values from DFT calculations on similar aromatic nitro compounds. Actual values would require specific calculations.

Analysis of Electronic Structure (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the presence of the electron-withdrawing nitro and chloro groups would be expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO would likely be distributed over the benzene ring. The HOMO-LUMO gap can be calculated using DFT, and these values are critical for predicting the molecule's behavior in chemical reactions. Research on related nitroaromatic compounds consistently shows that the introduction of nitro groups significantly lowers the LUMO energy and the HOMO-LUMO gap, thereby increasing the molecule's reactivity towards nucleophiles.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Characteristics |

| HOMO | -7.5 to -8.5 | Primarily located on the benzene ring, with some contribution from the methyl group. |

| LUMO | -3.0 to -4.0 | Concentrated on the nitro group and the benzene ring. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates moderate chemical reactivity. |

Note: These values are estimations based on trends observed in similar molecules and require specific DFT calculations for confirmation.

Prediction of Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group, making them the primary sites for interaction with electrophiles. The area around the hydrogen atoms of the methyl group and the regions ortho and para to the electron-withdrawing nitro group (if not substituted) would likely exhibit a positive potential (blue), indicating susceptibility to nucleophilic attack. The chlorine atoms would also contribute to the electrostatic potential, generally being regions of slight negative potential.

Conformational Analysis and Stability

Conformational analysis of this compound would primarily focus on the rotation of the methyl and nitro groups. Due to the presence of adjacent chlorine atoms, steric hindrance is expected to play a significant role in determining the most stable conformation.

Theoretical Studies on Reaction Mechanisms and Transition States

A key reaction for this molecule is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms. The nitro group strongly activates the ring towards this type of reaction. Theoretical calculations can be used to determine which of the two chlorine atoms is more susceptible to substitution. It is generally expected that the chlorine atom ortho or para to the strongly electron-withdrawing nitro group will be more readily displaced. Computational modeling can elucidate the structure of the Meisenheimer complex (the intermediate in SNAr reactions) and the associated activation energies for its formation and subsequent product formation. While no specific theoretical studies on the reaction mechanisms of this compound have been found, research on similar compounds like 1,4-dichloro-2-nitrobenzene provides a framework for how such investigations would be conducted. wikipedia.org

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules of this compound will arrange themselves in a crystal lattice. The nature of the intermolecular interactions dictates the crystal packing and ultimately the macroscopic properties of the solid.

Spectroscopic Analysis Methodologies for 1,4 Dichloro 2 Methyl 5 Nitrobenzene

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides detailed insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound in the solid state.

The study of 1,3-dichloro-2-methyl-5-nitrobenzene (B1295675) revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁ researchgate.net. The unit cell parameters and other crystal data are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.02 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.8145 (3) |

| b (Å) | 12.4829 (10) |

| c (Å) | 17.4438 (15) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 830.60 (12) |

| Z | 4 |

| Temperature (K) | 150 |

| Calculated Density (Mg m⁻³) | 1.647 |

| Radiation Type | Mo Kα |

| CCDC Number | 1547823 |

Data sourced from Medjroubi et al. (2017) for the isomer 1,3-dichloro-2-methyl-5-nitrobenzene. researchgate.net

The molecular structure of 1,3-dichloro-2-methyl-5-nitrobenzene shows that the benzene (B151609) ring is essentially planar. The substituents, including the methyl carbon, the two chlorine atoms, and the nitrogen atom of the nitro group, exhibit very small deviations from the mean plane of the benzene ring researchgate.net. Specifically, the deviations are 0.028 (3) Å for the methyl carbon, -0.016 (1) Å and 0.007 (1) Å for the two chlorine atoms, and -0.017 (3) Å for the nitro nitrogen atom researchgate.net. This indicates a lack of significant steric hindrance between the methyl group and the ortho-positioned chlorine atoms. The nitro group itself is slightly twisted out of the plane of the benzene ring by an angle of 9.8 (3)° researchgate.net.

Environmental Fate and Degradation Studies of 1,4 Dichloro 2 Methyl 5 Nitrobenzene

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes such as photodegradation and hydrolysis, which are critical in determining the persistence of a chemical in the environment.

Photodegradation, or the breakdown of molecules by light, is a significant dissipation pathway for many aromatic compounds. For nitroaromatic compounds, direct photolysis can occur as the nitro group absorbs light in the environmentally relevant UV spectrum. nih.gov The presence of chlorine atoms on the aromatic ring can further influence photodegradation rates.

Studies on related compounds suggest that 1,4-dichloro-2-methyl-5-nitrobenzene is likely susceptible to photodegradation. For instance, 2,4-dinitrotoluene (B133949) (DNT) degrades rapidly under UV irradiation, a process significantly accelerated by photo-oxidative conditions using Fenton's reagent (H₂O₂ + Fe²⁺), which generates highly reactive hydroxyl radicals. nih.gov In one study, 100 ppm of DNT was completely destroyed within 60 minutes of irradiation in a photo-Fenton system. nih.gov The degradation of nitrotoluene has also been shown to be effective using nanoparticle photocatalysts like CoFe₂O₄/SiO₂/TiO₂, achieving 97.8% removal under optimal conditions. deswater.com For the fungicide chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile), direct aqueous photolysis is a major degradation route, with its rate enhanced by natural photosensitizers like dissolved organic matter. nih.govresearchgate.net

The mechanism for this compound would likely involve initial excitation of the nitro group, followed by reactions such as reductive dechlorination or oxidation of the methyl group, leading to the formation of various intermediates.

Table 1: Photodegradation Data for Structurally Related Compounds

| Compound | Conditions | Observed Half-Life / Degradation Rate | Reference |

|---|---|---|---|

| 2,4-Dinitrotoluene (DNT) | UV irradiation with Fenton's reagent | 100% degradation in 60 minutes | nih.gov |

| Nitrotoluene (NT) | CoFe₂O₄/SiO₂/TiO₂ photocatalyst | 97.8% removal in 150 minutes | deswater.com |

| Chlorothalonil | Aqueous photolysis (simulated sunlight) | DT₅₀ = 0.21–0.76 days in natural waters | researchgate.net |

Hydrolysis is the cleavage of chemical bonds by the addition of water. Aromatic halides and nitro groups are generally resistant to hydrolysis under typical environmental conditions (neutral pH). The carbon-chlorine bond on an aromatic ring is significantly stronger than in aliphatic systems, making nucleophilic substitution by water unfavorable without activating groups or extreme conditions.

For related compounds like 2-chloro-4-nitrotoluene, hydrolysis is not expected to be an important environmental fate process. nih.gov Similarly, the herbicide Diuron, which contains a dichlorophenyl group, is stable in neutral media, with hydrolysis occurring only under acidic or alkaline conditions. psu.edu Chlorothalonil is also noted to be stable to hydrolysis, though some degradation can occur under basic conditions. nih.gov Based on these analogs, this compound is expected to be chemically stable in aqueous environments at neutral pH, with hydrolysis being a minor degradation pathway.

Biotic Degradation Mechanisms

Biotic degradation by microorganisms is a primary route for the dissipation of many organic pollutants from soil and water.

No specific microorganisms have been isolated for the degradation of this compound. However, the degradation pathways for nitrotoluenes and chloronitrobenzenes have been extensively studied and provide a model for its likely transformation. Bacteria have evolved two primary strategies for dealing with nitroaromatic compounds: reduction of the nitro group or initial oxidative attack on the ring. nih.gov

Reductive Pathway : A common initial step is the reduction of the nitro (-NO₂) group to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. For 4-nitrotoluene (B166481), Mycobacterium sp. strain HL 4-NT-1 reduces it to 4-hydroxylaminotoluene. This intermediate then undergoes an enzyme-catalyzed rearrangement (a Bamberger-type rearrangement) to form 6-amino-m-cresol, which is funneled into central metabolism after ring cleavage. nih.gov

Oxidative Pathway : Alternatively, dioxygenase enzymes can attack the aromatic ring, adding two hydroxyl groups and eliminating the nitro group as nitrite (B80452) (NO₂⁻). This is seen in the degradation of 2-nitrotoluene (B74249) by Acidovorax sp. strain JS42. nih.gov For chlorinated nitroaromatics like 2,6-dichloro-4-nitrophenol (B181596), the bacterium Cupriavidus sp. CNP-8 also initiates degradation via an oxidative pathway, removing the nitro group to form a chlorinated hydroquinone. semanticscholar.org

Given its structure, this compound could potentially be degraded via either route. A plausible pathway would begin with the reduction of the nitro group to form 2,5-dichloro-4-methylaniline. Subsequent enzymatic reactions, likely involving dioxygenases, would be required to cleave the stable chlorinated aromatic ring, ultimately leading to mineralization.

Table 2: Microbial Degradation of Structurally Related Compounds

| Compound | Microorganism | Key Degradation Pathway/Mechanism | Reference |

|---|---|---|---|

| 4-Nitrotoluene | Mycobacterium sp. strain HL 4-NT-1 | Nitro group reduction to hydroxylamine, followed by Bamberger-type rearrangement. | nih.gov |

| 2-Nitrotoluene | Acidovorax sp. strain JS42 | Oxidative removal of the nitro group by a dioxygenase. | nih.gov |

| 2,6-Dichloro-4-nitrophenol | Cupriavidus sp. CNP-8 | Oxidative denitration to form 6-chlorohydroxyquinol. | semanticscholar.org |

| 2-Chloro-4-nitrophenol | Rhodococcus imtechensis | Oxidative and reductive mechanisms, forming chlorohydroquinone. | researchgate.net |

The microbial breakdown of compounds like this compound is driven by specific enzymes.

Nitroreductases : These enzymes catalyze the initial reduction of the nitro group, a critical first step in many degradation pathways. They are often flavin-containing enzymes that use NADH or NADPH as electron donors.

Dioxygenases and Monooxygenases : These are key enzymes for aromatic ring activation and cleavage. For example, nitrobenzene (B124822) dioxygenase from Acidovorax sp. strain JS42 initiates the degradation of nitrobenzene and 2-nitrotoluene. nih.gov A two-component monooxygenase (HnpAB) in Cupriavidus sp. CNP-8 is responsible for converting 2,6-dichloro-4-nitrophenol into a ring-cleavage substrate. semanticscholar.org

Mutases : In some pathways, specific mutases catalyze the rearrangement of hydroxylamino intermediates to aminophenols, as seen in the degradation of 4-nitrotoluene. nih.gov

Dehalogenases : These enzymes are crucial for removing chlorine atoms from the aromatic ring, a step necessary for complete mineralization.

The degradation of this compound would require a consortium of such enzymes to sequentially reduce the nitro group, hydroxylate the ring, remove the chlorine substituents, and finally cleave the ring structure.

Environmental Distribution and Transport Modeling

No specific environmental distribution or transport modeling studies exist for this compound. Its likely behavior can be estimated from its physicochemical properties and by analogy with similar chemicals.

Chlorinated aromatic compounds often exhibit moderate to high persistence and a tendency to sorb to soil and sediment, which is correlated with organic matter content. nih.govpsu.edu This sorption reduces their mobility in soil and limits leaching into groundwater. However, the exact mobility depends on properties like the soil adsorption coefficient (Koc) and water solubility.

The fate of the herbicide 2,4-D, a chlorinated aromatic, is influenced by runoff, adsorption, and microbial degradation. juniperpublishers.comresearchgate.net Similarly, the transport of this compound would be governed by its partitioning between water, soil, and air. With two chlorine atoms and a nitro group, the compound is expected to have relatively low water solubility and low vapor pressure, suggesting it would preferentially associate with soil organic matter and sediment rather than volatilizing or remaining dissolved in water. Its potential for bioaccumulation would depend on its octanol-water partition coefficient (Kow). Without experimental data, precise modeling remains speculative.

Remediation Strategies for Environmental Contamination

Bioremediation

Bioremediation utilizes microorganisms to break down environmental pollutants. The complex structure of this compound, featuring a chlorinated and nitrated toluene (B28343), suggests that a combination of microbial capabilities would be necessary for its complete degradation.

Degradation of the Dichlorotoluene Structure

The degradation of the chlorinated toluene backbone of the molecule can be inferred from studies on its non-nitrated precursor, 2,5-dichlorotoluene (B98588). Research has shown that certain bacteria can metabolize dichlorotoluenes. For instance, Ralstonia sp. strain PS12 has been identified for its ability to use 2,5-dichlorotoluene as a growth substrate. researchgate.net The degradation process initiated by this bacterium involves a multi-component enzyme system, tetrachlorobenzene dioxygenase (TecA), which oxygenates the aromatic ring. This initial step leads to the formation of dichloromethylcatechols as central intermediates, which are then further processed through the metabolic pathway. researchgate.net This suggests that microbial systems capable of degrading chlorinated aromatic compounds could potentially initiate the breakdown of this compound by attacking the dichlorinated ring.

Degradation of the Nitrotoluene Structure

The presence of the nitro group is a significant factor in the molecule's environmental persistence. However, various microorganisms have demonstrated the ability to degrade nitrotoluenes through different pathways. These pathways typically involve either the reduction of the nitro group or the oxidation of the methyl group.

Oxidative Pathway: Some bacteria degrade nitrotoluenes by first oxidizing the methyl group. For example, Rhodococcus pyridinivorans NT2 degrades 4-nitrotoluene by oxidizing the methyl group to form 4-nitrobenzoate. nih.gov This is followed by reduction and deamination, eventually leading to protocatechuate, which enters the β-ketoadipate pathway for complete mineralization. nih.gov

Reductive Pathway: Another common strategy is the reduction of the nitro group. Mycobacterium sp. strain HL 4-NT-1 metabolizes 4-nitrotoluene by reducing it to 4-hydroxylaminotoluene. nih.gov This intermediate is then rearranged to 6-amino-m-cresol, which is subsequently cleaved for further degradation, releasing ammonia. nih.gov

The degradation pathways for nitrotoluenes are summarized in the table below. The applicability of these pathways to this compound would depend on the specificity of the microbial enzymes involved and their ability to accommodate the additional chloro substituents.

| Organism | Degraded Compound | Initial Step | Key Intermediates | Pathway Type |

| Ralstonia sp. PS12 | 2,5-Dichlorotoluene | Dioxygenation of the aromatic ring | Dichloromethylcatechols | Oxidative |

| Rhodococcus pyridinivorans NT2 | 4-Nitrotoluene | Oxidation of the methyl group | 4-Nitrobenzoate, Protocatechuate | Oxidative |

| Mycobacterium sp. strain HL 4-NT-1 | 4-Nitrotoluene | Reduction of the nitro group | 4-Hydroxylaminotoluene, 6-Amino-m-cresol | Reductive |

| Rhodococcus sp. Strain MB-P1 | 2-Chloro-4-nitroaniline | Monooxygenation (nitro group removal) | 4-Amino-3-chlorophenol, 6-Chlorohydroxyquinol | Oxidative |

Interactive Data Table: Microbial Degradation Pathways of Related Compounds

| Organism | Degraded Compound | Initial Step | Key Intermediates | Pathway Type |

|---|---|---|---|---|

| Ralstonia sp. PS12 | 2,5-Dichlorotoluene | Dioxygenation of the aromatic ring | Dichloromethylcatechols | Oxidative |

| Rhodococcus pyridinivorans NT2 | 4-Nitrotoluene | Oxidation of the methyl group | 4-Nitrobenzoate, Protocatechuate | Oxidative |

| Mycobacterium sp. strain HL 4-NT-1 | 4-Nitrotoluene | Reduction of the nitro group | 4-Hydroxylaminotoluene, 6-Amino-m-cresol | Reductive |

| Rhodococcus sp. Strain MB-P1 | 2-Chloro-4-nitroaniline | Monooxygenation (nitro group removal) | 4-Amino-3-chlorophenol, 6-Chlorohydroxyquinol | Oxidative |

Studies on the related compound 1,4-dichloro-2-nitrobenzene (B41259) indicate that it is not readily biodegradable under standard test conditions, suggesting that specialized microbial consortia or genetically engineered microorganisms might be required for effective bioremediation. oecd.org

Chemical Remediation

Chemical remediation methods could also be considered for the treatment of soil and water contaminated with this compound.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes involve the generation of highly reactive radicals, such as hydroxyl radicals, to destroy organic pollutants. AOPs are a potential treatment for recalcitrant compounds like chlorinated nitroaromatics. While no specific studies on this compound were found, AOPs are generally effective against a wide range of organic contaminants that are resistant to other treatments.

Chemical Reduction

Chemical reduction, for instance using zero-valent iron (ZVI), is a common technique for treating nitroaromatic compounds. This process typically reduces the nitro group to an amino group. For this compound, this would likely result in the formation of 4,5-dichloro-2-methylaniline. While this transforms the parent compound, the resulting aromatic amine may also be a pollutant of concern that requires further treatment.

Hydrogenation

Catalytic hydrogenation is a chemical process that can reduce the nitro group and potentially dechlorinate the molecule. wikipedia.org This process is widely used in industrial synthesis and could be adapted for waste treatment, converting the nitro compound into less toxic substances. For example, the hydrogenation of the related 1,4-dichloro-2-nitrobenzene yields 1,4-dichloroaniline. wikipedia.org

The feasibility and effectiveness of these remediation strategies for this compound require direct experimental investigation. The combination of chlorine and nitro substituents on the toluene ring presents a significant challenge for both biological and chemical degradation, and the formation of potentially toxic intermediates must be carefully considered in any remediation approach.

Toxicological and Ecotoxicological Research of 1,4 Dichloro 2 Methyl 5 Nitrobenzene

Ecotoxicological Impact on Aquatic and Terrestrial Ecosystems

Comprehensive searches of available scientific literature and databases have revealed a significant lack of specific research on the ecotoxicological impact of 1,4-dichloro-2-methyl-5-nitrobenzene on aquatic and terrestrial ecosystems.

Detailed research findings regarding the effects of this specific compound on environmental receptors are not publicly available. A Safety Data Sheet for this compound explicitly states that there is "no data available" for its toxicity to key aquatic organisms. chemicalbook.in

Data on Ecotoxicity of this compound

| Test Organism | Endpoint | Result | Source |

| Fish | Toxicity | No data available | chemicalbook.in |

| Daphnia and other aquatic invertebrates | Toxicity | No data available | chemicalbook.in |

| Algae | Toxicity | No data available | chemicalbook.in |

| Microorganisms | Toxicity | No data available | chemicalbook.in |

Due to the absence of empirical data, a quantitative assessment of the risk posed by this compound to aquatic and terrestrial environments cannot be performed at this time. Further research and testing are required to determine the potential for this chemical to cause adverse effects in environmental compartments.

常见问题

Q. What are the standard synthetic routes for 1,4-dichloro-2-methyl-5-nitrobenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of nitroaromatic compounds like this compound typically involves halogenation followed by nitration. Key steps include:

- Halogenation: Chlorination of toluene derivatives using FeCl₃ or AlCl₃ as catalysts. Temperature control (40–60°C) minimizes polychlorinated byproducts .

- Nitration: Introducing the nitro group via mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to prevent over-nitration. Solvent choice (e.g., dichloromethane) affects regioselectivity .

- Purification: Column chromatography or recrystallization (e.g., ethanol/water) improves purity. Monitor via TLC (silica gel, ethyl acetate/hexane) .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR: Analyze ¹H and ¹³C spectra for aromatic proton splitting patterns and nitro group deshielding. For example, meta-nitro protons appear as doublets (δ 8.2–8.5 ppm) .

- GC-MS: Confirm molecular ion peaks (m/z 206.02 for C₇H₅Cl₂NO₂) and fragmentation patterns .

- Elemental Analysis: Verify %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during nitration of polychlorinated toluene derivatives?

Methodological Answer: Regioselectivity in nitration is influenced by:

- Electron-Directing Effects: Chlorine is ortho/para-directing, but steric hindrance from methyl groups favors para-nitration. Nitro groups (meta-directing) compete, requiring precise stoichiometry .

- Solvent Effects: Polar aprotic solvents (e.g., DCM) stabilize nitronium ion (NO₂⁺), enhancing electrophilic attack at less hindered positions .

- Kinetic vs. Thermodynamic Control: Low temperatures favor kinetic (meta) products, while higher temps shift to thermodynamic (para) products. Monitor via time-resolved FT-IR .

Q. How can contradictory data on the carcinogenicity of nitroaromatic chlorinated compounds be resolved?

Methodological Answer: Contradictions often arise from:

- Model Systems: Rodent studies may overpredict human risk due to metabolic differences (e.g., cytochrome P450 activity). Cross-validate with in vitro human hepatocyte assays .

- Dose-Response Variability: Use probabilistic modeling to assess low-dose extrapolation. IARC Group 2B classification ("possibly carcinogenic") relies on limited evidence; refine using multi-omics data (e.g., mutagenicity via Ames test + transcriptomics) .

Q. What strategies improve the selectivity of catalytic reduction of the nitro group in this compound?

Methodological Answer: Nitro group reduction to amine requires careful catalyst selection:

- Catalytic Hydrogenation: Use Pd/C (10% w/w) in ethanol under H₂ (1 atm). Add NH₄Cl to suppress dehalogenation .

- Chemical Reduction: SnCl₂·2H₂O in HCl/ethanol (75°C, 5–7 hrs) selectively reduces nitro to amine without affecting chloro groups. Monitor pH (>10 post-reaction) to prevent side reactions .

Q. How can computational methods predict reaction pathways for functionalizing this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian09 with B3LYP/6-31G* to model transition states for nitration/halogenation. Predict regioselectivity via Fukui indices .

- Machine Learning: Train models on Reaxys/PubChem data to optimize reaction conditions (e.g., solvent, catalyst) for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。